molecular formula C9H14N2 B15123795 Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile

Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile

Cat. No.: B15123795
M. Wt: 150.22 g/mol
InChI Key: KSDYBQMBGXRXSQ-CBLAIPOGSA-N
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Description

Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile is a bicyclic compound that features a nitrogen atom within its structure. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a nitrile compound, followed by cyclization to form the bicyclic structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Fe(NO3)3·9H2O for oxidation, reducing agents like LiAlH4 for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include carbonyl compounds from oxidation, amine derivatives from reduction, and various substituted compounds from substitution reactions .

Scientific Research Applications

Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile exerts its effects involves its ability to act as a catalyst in oxidation reactions. It facilitates the transfer of oxygen atoms to substrates, converting alcohols to carbonyl compounds. The molecular targets and pathways involved include interactions with specific enzymes and catalytic systems .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(1S,5R)-9-azabicyclo[3.3.1]nonane-3-carbonitrile

InChI

InChI=1S/C9H14N2/c10-6-7-4-8-2-1-3-9(5-7)11-8/h7-9,11H,1-5H2/t7?,8-,9+

InChI Key

KSDYBQMBGXRXSQ-CBLAIPOGSA-N

Isomeric SMILES

C1C[C@@H]2CC(C[C@H](C1)N2)C#N

Canonical SMILES

C1CC2CC(CC(C1)N2)C#N

Origin of Product

United States

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